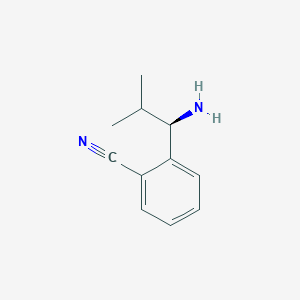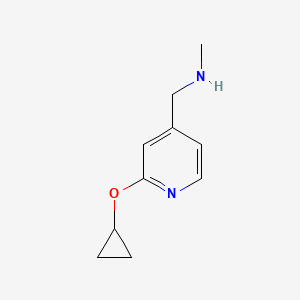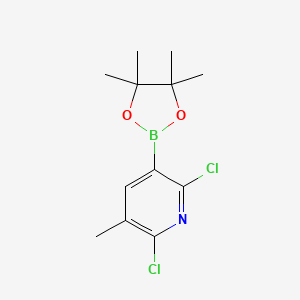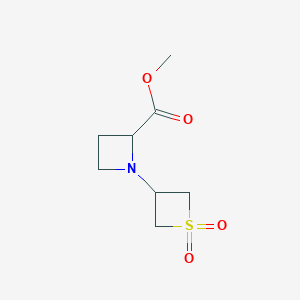
Methyl 1-(1,1-dioxidothietan-3-yl)azetidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(1,1-dioxidothietan-3-yl)azetidine-2-carboxylate is a heterocyclic compound that features both azetidine and thietane rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(1,1-dioxidothietan-3-yl)azetidine-2-carboxylate typically involves the formation of the azetidine and thietane rings through a series of chemical reactions. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(1,1-dioxidothietan-3-yl)azetidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form different amine derivatives.
Substitution: Both the azetidine and thietane rings can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thietane ring can yield sulfoxides or sulfones, while reduction of the azetidine ring can produce different amine derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 1-(1,1-dioxidothietan-3-yl)azetidine-2-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl 1-(1,1-dioxidothietan-3-yl)azetidine-2-carboxylate involves its interaction with various molecular targets. The azetidine ring, due to its ring strain, is highly reactive and can interact with enzymes and receptors in biological systems . The thietane ring, on the other hand, can undergo oxidation to form reactive intermediates that further interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1-Boc-azetidine-3-carboxylate: This compound also contains an azetidine ring and is used as a building block in organic synthesis.
Azetidine, 1-methyl-: This compound is a simpler azetidine derivative and is used in various chemical reactions.
Uniqueness
Methyl 1-(1,1-dioxidothietan-3-yl)azetidine-2-carboxylate is unique due to the presence of both azetidine and thietane rings, which impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H13NO4S |
|---|---|
Molekulargewicht |
219.26 g/mol |
IUPAC-Name |
methyl 1-(1,1-dioxothietan-3-yl)azetidine-2-carboxylate |
InChI |
InChI=1S/C8H13NO4S/c1-13-8(10)7-2-3-9(7)6-4-14(11,12)5-6/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
VBHJXZNXNXVQQW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCN1C2CS(=O)(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,9S,9aR,9bS)-9,9a-Dimethyl-3-methylene-3,3a,4,5,7,8,9,9a-octahydronaphtho[1,2-b]furan-2(9bH)-one](/img/structure/B12966820.png)
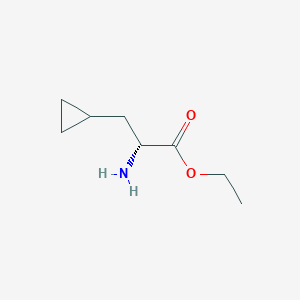
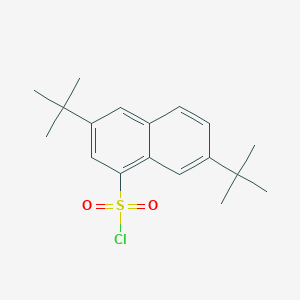
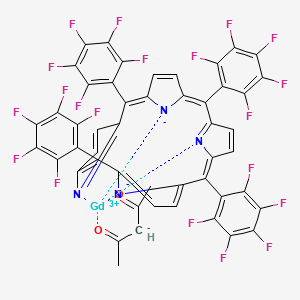
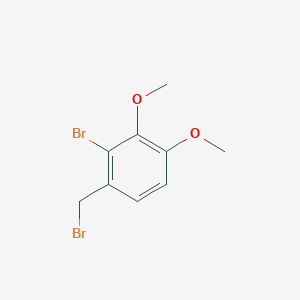

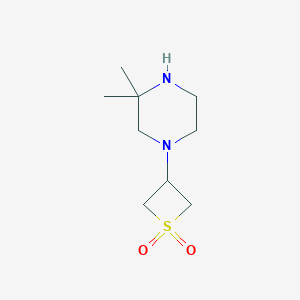
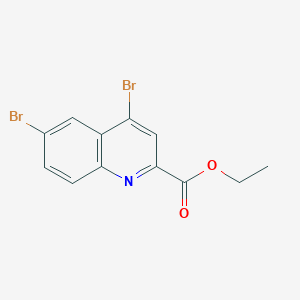
![[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B12966870.png)
